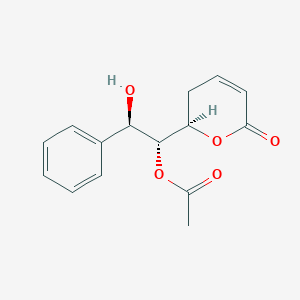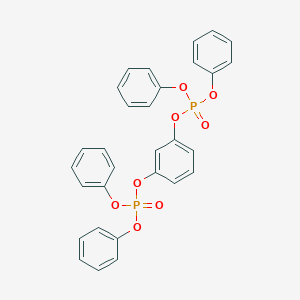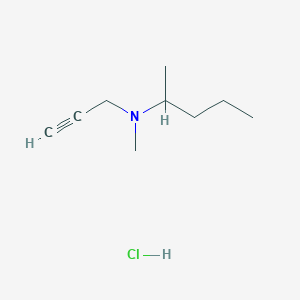
Quercetina 3-O-robinobióxido
Descripción general
Descripción
Quercetin 3-O-robinobioside is a flavonol glycoside derived from quercetin, a naturally occurring flavonoid found in various fruits, vegetables, and plants. This compound is known for its antioxidant properties and has been identified in several plant species, including the leaves of Strychnos variabilis . It is characterized by its yellow color and has a molecular formula of C27H30O16 .
Aplicaciones Científicas De Investigación
Quercetin 3-O-robinobioside has a wide range of scientific research applications:
Chemistry:
- Used as a standard for analytical methods such as HPLC and mass spectrometry.
- Studied for its antioxidant properties and potential to scavenge free radicals .
Biology:
- Investigated for its role in modulating cellular signaling pathways and gene expression.
- Studied for its potential to inhibit the growth of cancer cells and its anti-inflammatory effects .
Medicine:
- Explored for its potential therapeutic effects in treating cardiovascular diseases, neurodegenerative disorders, and diabetes.
- Investigated for its antiviral properties, particularly against SARS-CoV-2 .
Industry:
- Used in the development of nutraceuticals and dietary supplements.
- Incorporated into cosmetic formulations for its antioxidant and anti-aging properties .
Mecanismo De Acción
Quercetin 3-O-robinobioside is a natural quercetin-derived flavonol that exhibits antioxidant activities and has been found to have inhibitory activities against leukemia K562 cells . This article will delve into the mechanism of action of Quercetin 3-O-robinobioside, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
Quercetin 3-O-robinobioside has been found to target the SARS-CoV-2 main protease . The SARS-CoV-2 main protease is a key enzyme in the life cycle of the SARS-CoV-2 virus, which is responsible for the cleavage of the virus’s polyprotein into functional proteins. By inhibiting this protease, Quercetin 3-O-robinobioside can potentially interfere with the replication of the virus.
Mode of Action
Quercetin 3-O-robinobioside interacts with its target, the SARS-CoV-2 main protease, through a process known as molecular docking . The compound binds to the protease, resulting in a decrease in the enzyme’s activity. The binding energy of Quercetin 3-O-robinobioside to the SARS-CoV-2 main protease was found to be -7.97 kcal/mol, indicating a favorable interaction .
Biochemical Pathways
It is known that the compound’s inhibitory effect on the sars-cov-2 main protease can potentially disrupt the life cycle of the sars-cov-2 virus, thereby preventing its replication .
Pharmacokinetics
It is known that quercetin, the parent compound of quercetin 3-o-robinobioside, is poorly soluble in water and has low bioavailability due to rapid metabolism and plasma clearance
Result of Action
Quercetin 3-O-robinobioside exhibits in-vitro inhibitory activities against leukemia K562 cells . This suggests that the compound may have potential therapeutic applications in the treatment of leukemia.
Action Environment
The action of Quercetin 3-O-robinobioside can be influenced by various environmental factors. For instance, light conditions can affect the accumulation of flavonoids in plant tissues . .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Quercetin 3-O-robinobioside can be synthesized through the glycosylation of quercetin. The process involves the use of glycosyl donors and catalysts under specific reaction conditions. One common method is the use of enzymatic glycosylation, where enzymes like glycosyltransferases facilitate the attachment of the robinobioside moiety to quercetin .
Industrial Production Methods: Industrial production of quercetin 3-O-robinobioside typically involves the extraction of quercetin from plant sources followed by its glycosylation. The extraction process often employs solvents such as ethanol or methanol, and the glycosylation is carried out using chemical or enzymatic methods. High-performance liquid chromatography (HPLC) is commonly used to purify the final product .
Análisis De Reacciones Químicas
Types of Reactions: Quercetin 3-O-robinobioside undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce quercetin 3-O-robinobioside.
Substitution: Nucleophilic substitution reactions can occur in the presence of nucleophiles like halides or amines.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quercetin derivatives with additional hydroxyl or carbonyl groups .
Comparación Con Compuestos Similares
- Quercetin 3-O-glucoside
- Quercetin 3-O-rutinoside
- Quercetin 3-O-rhamnoside
Propiedades
IUPAC Name |
2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O16/c1-8-17(32)20(35)22(37)26(40-8)39-7-15-18(33)21(36)23(38)27(42-15)43-25-19(34)16-13(31)5-10(28)6-14(16)41-24(25)9-2-3-11(29)12(30)4-9/h2-6,8,15,17-18,20-23,26-33,35-38H,7H2,1H3/t8-,15+,17-,18-,20+,21-,22+,23+,26+,27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKGXIBQEEMLURG-IEBISRBZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
610.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Quercetin 3-O-robinobioside and where is it found?
A1: Quercetin 3-O-robinobioside is a flavonol glycoside. Flavonoids are a diverse group of phytonutrients found in many fruits and vegetables, and glycosides are molecules where a sugar is bound to another functional group. Quercetin 3-O-robinobioside has been identified in various plants, including:
- Nerium indicum Mill (Oleander) []
- Boerhaavia diffusa L. (Punarnava) []
- Glycine max (Soybean) []
- Leonurus heterophyllus (Chinese motherwort) []
- Vaccinium corymbosum (Blueberry) []
- Alpinia katsumadai (Katsumada galangal) []
- Ziziphus jujuba Mill. (Jujube) [, ]
- Amelanchier alnifolia Nutt. (Saskatoon berry) []
- Scopolia species []
- Asarum europaeum L. (European wild ginger) []
- Coccinia grandis (L.) Voigt (Ivy Gourd) []
- Citrus sinensis (Sweet orange) and Citrus aurantifolia (Lime) []
- Millettia aboensis (Hook. F.) Baker []
- Taverniera aegyptiaca Bioss []
- Aspalathus linearis (Rooibos) []
- Clausena lansium (Lour.) Skeels (Wampee) []
- Adenocalymma axillarum (K.Schum.) L.G. Lohmann []
- Fagopyrum esculentum (Common Buckwheat) and Fagopyrum tataricum (Tartary Buckwheat) [, , , ]
- Abelmoschus manihot (Aibika) [, , ]
- Carissa edulis (Num-Num) []
- Casearia arborea (Celastraceae) []
- Annona squamosa(Custard apple) []
- Cornus mas L (Cornelian Cherry) []
Q2: What are the potential health benefits of Quercetin 3-O-robinobioside?
A2: While Quercetin 3-O-robinobioside itself hasn't been extensively studied in clinical trials, research suggests that it, along with other flavonoids, might contribute to the potential health benefits of the plants in which it is found. Some studies have investigated the anti-inflammatory and antioxidant properties of extracts containing Quercetin 3-O-robinobioside [, , ]. For example, in vitro studies using an extract from Tartary buckwheat sprouts, which contains Quercetin 3-O-robinobioside, showed a reduction in proinflammatory mediators in lipopolysaccharide-stimulated macrophages [].
Q3: Have there been any studies on the safety and toxicity of Quercetin 3-O-robinobioside?
A3: Specific toxicity studies focusing solely on Quercetin 3-O-robinobioside are limited. It's important to note that the safety and potential effects of isolated compounds can differ from the effects of consuming the whole plant.
Q4: Are there any analytical techniques for identifying and quantifying Quercetin 3-O-robinobioside in plant material?
A4: Yes, researchers utilize various analytical techniques to identify and quantify Quercetin 3-O-robinobioside. These include:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















